(3-(Dimethylamino)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a complex organic compound characterized by its unique chemical structure, which includes a dimethylamino group, a phenyl ring, and a pyrazin-2-yloxy group linked to a piperidine ring through a methanone functional group. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and materials science.
The compound is classified under organic compounds and falls within the category of amides due to the presence of the methanone functional group. Its chemical structure can be denoted by the International Union of Pure and Applied Chemistry name: [3-(dimethylamino)phenyl]-(4-pyrazin-2-yloxypiperidin-1-yl)methanone. The compound is associated with the CAS number 1421445-87-5, which is used for identification in chemical databases .
The synthesis of (3-(Dimethylamino)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves several key steps:
The molecular formula for (3-(Dimethylamino)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is . The compound features several functional groups that contribute to its chemical properties:
The structure can be represented in various formats, including InChI and SMILES notations for computational purposes:
InChI=1S/C18H22N4O2/c1-21(2)15-5-3-4-14(12-15)18(23)22-10-6-16(7-11-22)24-17-13-19-8-9-20-17/h3-5,8-9,12-13,16H,6-7,10-11H2,1-2H3
.(3-(Dimethylamino)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for (3-(Dimethylamino)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone primarily involves interactions with specific molecular targets, such as enzymes or receptors. Binding may occur through:
These interactions lead to modulation of target activity, which could have implications in pharmacological applications .
The physical properties of (3-(Dimethylamino)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone include:
Chemical properties include reactivity patterns typical of amides and aromatic compounds, making it suitable for further functionalization in synthetic pathways .
(3-(Dimethylamino)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has several notable applications:
This compound's diverse applications underscore its significance in both research and industrial contexts.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: